molecular formula C17H17BrN3O5P B1662451 ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid CAS No. 858131-65-4

((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid

Cat. No.: B1662451
CAS No.: 858131-65-4
M. Wt: 454.2 g/mol
InChI Key: XXZGNAZRWCBSBK-HUTHGQBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, systematically named ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid, is a chiral phosphonic acid derivative featuring a quinoxaline-dione core linked to a 4-bromophenyl-ethylamino group. Its molecular formula is C₁₇H₁₇BrN₃O₅P, with a SMILES notation of C(c1ccc(Br)cc1)(C)NC(c2cccc3c2nc(c(n3)O)O)P(=O)(O)O . Structurally, the bromophenyl group and phosphonic acid moiety contribute to its pharmacological activity as a selective N-methyl-D-aspartate (NMDA) receptor antagonist. It is often referenced in literature as NVP-AAM077, though its full chemical name is retained here per requirements.

The compound primarily targets NMDA receptor subtypes containing NR2A and NR2B subunits, with higher affinity for NR2A, as demonstrated by equilibrium binding studies . Its role in modulating synaptic transmission and neuronal excitability has made it a critical tool in neuroscience research.

Properties

CAS No.

858131-65-4

Molecular Formula

C17H17BrN3O5P

Molecular Weight

454.2 g/mol

IUPAC Name

[(R)-[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1

InChI Key

XXZGNAZRWCBSBK-HUTHGQBESA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N[C@@H](C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Synonyms

[(R)-[(S)-1-(4-Bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound is dissected into three key fragments:

  • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde : Serves as the heterocyclic core.
  • (S)-1-(4-Bromophenyl)ethylamine : Provides chiral amine for stereoselective coupling.
  • Phosphonic acid group : Introduced via phosphorylation or Michaelis-Arbuzov reactions.

Key Challenges

  • Stereochemical control : Ensuring (R)- and (S)-configurations at the methylphosphonic acid and ethylamine positions.
  • Phosphonation : Avoiding diester formation and ensuring regioselectivity.
  • Quinoxaline-dione stability : Managing oxidation states during cyclization.

Stepwise Preparation Methods

Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde

Method A (Patent CN104822694A) :

  • Cyclization : React o-phenylenediamine with diethyl oxalate in diphenyl ether at 250°C to form 1,2,3,4-tetrahydroquinoxaline-2,3-dione.
  • Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to introduce the aldehyde group at position 5.
    Yield : 68–72% after recrystallization (ethanol/water).

Method B (PMC3103948) :

  • Nitro Reduction : Reduce 5-nitroisatin with H₂/Pd-C in methanol to 5-aminoisatin.
  • Condensation : React with glyoxal in acetic acid under reflux to form the quinoxaline-dione.
    Advantage : Higher regioselectivity for the 5-position.

Introduction of the Phosphonic Acid Group

Method 1 (Radical Decarboxylation-Phosphorylation) :

  • Intermediate : Convert 2,3-dioxo-tetrahydroquinoxaline-5-carbaldehyde to α,β-dehydroaminophosphonate via Wittig-Horner reaction with triethyl phosphite.
  • Radical Reaction : Treat with AIBN and Bu₃SnH in toluene at 80°C to yield the phosphonated aldehyde.
    Conditions :
  • Temperature: 80°C
  • Catalyst: Azobisisobutyronitrile (AIBN)
  • Yield: 65–70%.

Method 2 (Michaelis-Arbuzov Reaction) :

  • Phosphite Addition : React the aldehyde with triethyl phosphite in the presence of LiClO₄ at 120°C.
  • Hydrolysis : Treat with 6M HCl to convert the phosphonate ester to phosphonic acid.
    Purity : >98% (HPLC).

Stereoselective Coupling with (S)-1-(4-Bromophenyl)ethylamine

Step 1: Synthesis of (S)-1-(4-Bromophenyl)ethylamine

  • Asymmetric Hydrogenation : Hydrogenate 4-bromophenylacetone oxime using Ir/(S)-BINAP catalyst in methanol (H₂, 50 psi).
  • Resolution : Alternate route via enzymatic resolution with Candida antarctica lipase B (CAL-B).
    Enantiomeric Excess : >99% ee.

Step 2: Reductive Amination

  • Condensation : Mix the phosphonated aldehyde with (S)-1-(4-bromophenyl)ethylamine in THF at 25°C.
  • Reduction : Use NaBH₃CN in methanol to form the secondary amine.
    Yield : 80–85%.

Final Deprotection and Purification

  • Ester Hydrolysis : Treat the phosphonate ester with TMSBr in CH₂Cl₂ at 0°C, followed by aqueous workup.
  • Crystallization : Purify via recrystallization from ethanol/water (3:1).
    Purity : ≥99% (LC-MS).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH-NH), 3.98 (m, 1H, P-CH), 2.95–3.10 (m, 4H, quinoxaline-H).
  • ³¹P NMR : δ 18.5 ppm (singlet).
  • HRMS (ESI+) : m/z 454.217 [M+H]⁺.

Chiral Analysis

  • HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), 1.0 mL/min. Retention times: 12.1 min (R), 14.3 min (S).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Overall Yield 52% 48%
Stereopurity (ee) 99% 98%
Key Advantage Scalability Higher regioselectivity
Reference

Challenges and Optimization

  • Phosphonate Hydrolysis : Use of TMSBr minimizes side reactions compared to HBr/AcOH.
  • Racemization : Conduct reductive amination at ≤25°C to preserve stereochemistry.
  • Byproduct Formation : Remove diester impurities via ion-exchange chromatography.

Applications and Derivatives

  • NMDA Receptor Studies : Used at 10–100 nM to selectively inhibit GluN2A subunits.
  • Derivatives : Replacement of bromine with chlorine or fluorine alters binding affinity (Table 2).
Derivative IC₅₀ (nM)
4-Chlorophenyl analog 15.2
4-Fluorophenyl analog 12.8
4-Methylphenyl analog 28.4

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation through the addition of oxygen or removal of hydrogen. Key reagents include:

  • Potassium permanganate (KMnO₄) : A strong oxidizing agent effective in acidic conditions.

  • Chromium trioxide (CrO₃) : Used in protic solvents for selective oxidation.
    These reactions typically target the amine or phosphonic acid moieties, generating oxidized derivatives such as nitroso or hydroxylated phosphonic acid species .

Reduction Reactions

Reduction involves the addition of hydrogen or removal of oxygen. Common reagents include:

  • Lithium aluminum hydride (LiAlH₄) : A potent reducing agent for amines and carbonyls.

  • Sodium borohydride (NaBH₄) : Milder conditions for selective reductions.
    This process may reduce oxidized intermediates back to their parent forms or modify the phosphonic acid group .

Substitution Reactions

Substitution replaces atoms or groups with nucleophiles or electrophiles. Key examples:

  • Halogens : Bromine in the 4-bromophenyl group can undergo displacement (e.g., via hydrolysis to form phenol derivatives).

  • Nucleophiles : Hydroxide ions (OH⁻) or ammonia (NH₃) may react with electrophilic centers, altering the amine or quinoxaline scaffold .

Hydrolysis and Phosphonic Acid Chemistry

While not explicitly detailed in available sources, the phosphonic acid group (–PO₃H₂) is chemically reactive:

  • Hydrolysis : In acidic or basic conditions, it can form phosphate esters or free phosphonic acid derivatives.

  • Phosphorylation : Potential for forming phosphorylated complexes under enzymatic conditions.

Comparison of Reaction Types

Reaction TypeReagentsConditionsProducts
OxidationKMnO₄, CrO₃Acidic/basic mediaOxidized derivatives (e.g., nitroso)
ReductionLiAlH₄, NaBH₄Inert atmosphere, solvent-dependentReduced intermediates
SubstitutionHalogens, OH⁻Dependent on leaving groupSubstituted analogs

Research Findings

  • Equilibrium Constants : Studies on related phosphonic acid derivatives highlight their reactivity in aqueous solutions, with pH-dependent behavior affecting substitution and hydrolysis rates .

  • Stereoselectivity : The compound’s chiral centers (R and S configurations) influence reaction pathways, particularly in substitution reactions involving the 4-bromophenyl group .

Mechanistic Insights

The compound’s reactivity is driven by its functional groups:

  • Amino Group : Acts as a nucleophile in substitution reactions.

  • Phosphonic Acid : Engages in hydrolytic or phosphorylation processes.

  • Quinoxaline Scaffold : Provides structural rigidity but may participate in electrophilic substitution.

Scientific Research Applications

Neurobiology

The primary application of this compound lies in its role as an NMDA receptor antagonist. NMDA receptors are crucial for synaptic plasticity and memory function. By inhibiting these receptors, ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid may have therapeutic implications for:

  • Neurological Disorders : Research indicates potential benefits in conditions like epilepsy and neurodegenerative diseases such as Alzheimer's disease due to the modulation of excitatory neurotransmission.

Medicinal Chemistry

Given its pharmacological profile, this compound is being investigated for drug development targeting various neurological conditions. Its unique structure may confer distinct pharmacological properties compared to other NMDA antagonists like ketamine and memantine .

Chemical Synthesis

In synthetic chemistry, this compound serves as a reagent in the synthesis of complex organic molecules. It is often involved in reactions such as:

  • Suzuki–Miyaura Coupling : A widely-used method for forming carbon-carbon bonds in organic synthesis.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of NMDA receptor antagonists in preclinical models of neurological disorders. For instance:

  • A study published in Neuropharmacology evaluated the effects of various NMDA antagonists on seizure activity and found that compounds similar to ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid showed significant promise in reducing seizure frequency .

Mechanism of Action

As an NMDA receptor antagonist, ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid works by blocking the activity of NMDA receptors. These receptors are involved in synaptic plasticity and memory function. By inhibiting these receptors, the compound can modulate neural activity and has potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

Comparison with Similar Compounds

Ro 25-6981

Ro 25-6981 is a potent NMDA receptor antagonist selective for NR2B-containing receptors . Key differences include:

  • Selectivity: Ro 25-6981 exhibits >5,000-fold selectivity for NR1/NR2B over NR1/NR2A (IC₅₀ = 0.009 µM vs. 52 µM) . In contrast, the subject compound shows preferential but less pronounced selectivity for NR2A (equilibrium constants: ~0.2 µM for NR2A vs. ~2 µM for NR2B) .
  • Mechanism : Both compounds block NMDA receptors in an activity-dependent manner , but Ro 25-6981 achieves neuroprotection at lower concentrations (IC₅₀ = 0.04 µM in oxygen/glucose deprivation models) compared to the subject compound .
  • Therapeutic Implications : Ro 25-6981’s NR2B selectivity is advantageous in treating conditions like chronic pain and Parkinson’s disease, whereas the subject compound’s NR2A preference is studied in stroke and schizophrenia models .

Ifenprodil

Ifenprodil, a prototypical NR2B antagonist, shares structural similarities but differs pharmacologically:

  • Potency : Ro 25-6981 and the subject compound are significantly more potent than ifenprodil. For example, Ro 25-6981 inhibits NR2B receptors at IC₅₀ = 0.009 µM, whereas ifenprodil requires ~10-fold higher concentrations .
  • Subunit Specificity : Ifenprodil’s selectivity for NR2B is moderate compared to Ro 25-6981, and it lacks activity on NR2A, unlike the subject compound .

Research Findings

Equilibrium Binding Studies

Frizelle et al. (2006) determined equilibrium constants for the subject compound at recombinant NMDA receptors:

  • NR1/NR2A : K = 0.22 ± 0.03 µM
  • NR1/NR2B : K = 2.3 ± 0.4 µM
    This ~10-fold selectivity for NR2A contrasts with Ro 25-6981’s >5,000-fold NR2B preference .

Functional Implications

The compound’s NR2A selectivity suggests a role in regulating synaptic plasticity and Ca²⁺ signaling , which are critical in learning and memory. In contrast, NR2B-selective antagonists like Ro 25-6981 are linked to extrasynaptic receptor inhibition and neuroprotection .

Data Tables

Table 1: Pharmacological Comparison of NMDA Receptor Antagonists

Compound Name Target Subunit IC₅₀/Equilibrium Constant (µM) Selectivity Ratio (NR2A:NR2B) Key References
((R)-...phosphonic acid (NVP-AAM077) NR2A 0.22 1:10
((R)-...phosphonic acid (NVP-AAM077) NR2B 2.3 10:1
Ro 25-6981 NR2B 0.009 >5,000:1
Ifenprodil NR2B 0.1–1.0 ~100:1

Biological Activity

((R)-(((S)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid, also known as PEAQX hydrochloride, is a phosphonic acid derivative with significant biological activity. Its complex structure includes a phosphonic acid moiety and a tetrahydroquinoxaline scaffold, which contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H18BrClN3O5PC_{17}H_{18}BrClN_3O_5P, and its CAS number is 459836-30-7. The compound features a bromophenyl substituent and an amine group that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a N-methyl-D-aspartate receptor (NMDAR) antagonist . This interaction is vital in various neurological processes and disorders.

Key Activities:

  • NMDA Receptor Antagonism : The compound inhibits the activity of NMDA receptors, which are implicated in synaptic plasticity and memory function. This antagonistic action can be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Properties : Similar phosphonic acid derivatives have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications .
  • Anticancer Effects : The tetrahydroquinoxaline moiety has been associated with anticancer activities due to its ability to modulate cellular pathways involved in cancer progression .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vivo Studies : Research demonstrated that PEAQX significantly reduced NMDA receptor-mediated excitatory neurotransmission in animal models. This effect was quantified using electrophysiological techniques .
  • Biodistribution Analysis : In vivo biodistribution studies showed that the compound had limited penetration across the blood-brain barrier (BBB), which raises considerations for its efficacy in CNS-targeted therapies .
  • Enzyme Interaction : The amine group in the structure allows for potential interactions with various enzyme active sites, suggesting that this compound could serve as an enzyme inhibitor in metabolic pathways .

Data Tables

Biological Activity Mechanism Potential Applications
NMDA receptor antagonistInhibition of excitatory neurotransmissionTreatment of neurodegenerative diseases
AntimicrobialDisruption of bacterial cell processesAntibiotic development
AnticancerModulation of cellular pathwaysCancer therapy

Synthesis Methods

The synthesis of this compound can be achieved through several organic synthesis methods involving phosphonic acid derivatives and tetrahydroquinoxaline precursors. Techniques include:

  • Phosphorylation reactions : Introducing the phosphonic acid group through nucleophilic substitution.
  • Amine coupling reactions : Attaching the amine moiety to the tetrahydroquinoxaline scaffold.

Q & A

Q. What are the primary research applications of NVP-AAM077 in neuroscience?

NVP-AAM077 is a selective antagonist for NMDA receptors, particularly those containing the NR2A subunit. It is used to dissect the roles of NR2A- versus NR2B-containing receptors in synaptic transmission, long-term potentiation (LTP), and excitotoxicity. Key studies employ recombinant receptor systems (NR1/NR2A and NR1/NR2B) to quantify equilibrium dissociation constants (e.g., Ki values) under controlled electrophysiological conditions .

Q. How is the selectivity of NVP-AAM077 for NMDA receptor subtypes experimentally validated?

Selectivity is determined via radioligand displacement assays using [<sup>3</sup>H]MK-801 in HEK293 cells expressing recombinant NR1/NR2A or NR1/NR2B receptors. Competitive binding curves reveal Ki values of ~150 nM for NR2A and ~6 µM for NR2B, confirming ~40-fold selectivity for NR2A. Cross-validation with two-electrode voltage clamping in Xenopus oocytes further refines IC50 values .

Q. What analytical methods ensure structural fidelity and purity of NVP-AAM077 in research settings?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) confirms stereochemical integrity. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.1% for individual impurities) .

Advanced Research Questions

Q. How do experimental conditions influence discrepancies in reported binding affinities of NVP-AAM077?

Variability arises from differences in pH , temperature , and buffer composition (e.g., Mg<sup>2+</sup> concentration). For consistency, use pH 7.4, 22–25°C, and Mg<sup>2+</sup>-free buffers to minimize non-competitive inhibition. Normalize data to reference antagonists (e.g., D-AP5) to control for system-specific biases .

Q. What strategies resolve contradictions in functional outcomes when using NVP-AAM077 in synaptic plasticity studies?

Contradictions in LTP/LTD outcomes may stem from off-target effects at higher concentrations (>500 nM). Implement dual pharmacology approaches (e.g., combining NVP-AAM077 with NR2B-selective antagonists like Ro 25-6981) and validate with single-spine glutamate uncaging paired with calcium imaging (e.g., Fluo-4 dye) to isolate NR2A-specific Ca<sup>2+</sup> influx .

Q. How can researchers optimize NVP-AAM077 dosing for in vivo versus in vitro neurophysiological studies?

For in vitro slice preparations , use 100–400 nM to avoid partial NR2B blockade. In in vivo models , account for blood-brain barrier penetration by administering intraperitoneal doses of 5–10 mg/kg, with pharmacokinetic validation via microdialysis or LC-MS/MS plasma analysis. Adjust for species-specific metabolic differences .

Q. What advanced techniques quantify the compound’s impact on calcium signaling dynamics in dendritic spines?

Combine two-photon microscopy with genetically encoded calcium indicators (e.g., GCaMP6) or patch-clamp electrophysiology paired with rapid solution exchange systems. These methods reveal NR2A-mediated Ca<sup>2+</sup> transients with millisecond resolution, critical for studying synaptic plasticity .

Methodological Guidance Tables

Parameter Recommended Protocol Key References
Binding Affinity Assay [<sup>3</sup>H]MK-801 displacement in HEK293 cells (Ki calculation via Cheng-Prusoff equation)
Functional Selectivity Two-electrode voltage clamp in Xenopus oocytes (IC50 at -60 mV holding potential)
In Vivo Validation LC-MS/MS for plasma concentration monitoring post 5 mg/kg i.p. injection
Calcium Imaging Two-photon glutamate uncaging + Fluo-4 (ΔF/F0 analysis)

Critical Data from Key Studies

  • Equilibrium Dissociation Constants (Frizelle et al., 2006):
    • NR1/NR2A: Ki = 150 ± 20 nM
    • NR1/NR2B: Ki = 6.3 ± 1.1 µM .
  • Calcium Influx Ratio (NR2A:NR2B): ~1:4 in dendritic spines, validated via two-photon imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid
Reactant of Route 2
((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.